2-Methylpropane-1-peroxol
Description
Properties
CAS No. |
5618-63-3 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
1-hydroperoxy-2-methylpropane |
InChI |
InChI=1S/C4H10O2/c1-4(2)3-6-5/h4-5H,3H2,1-2H3 |
InChI Key |
FUHWWEDRJKHMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COO |
Origin of Product |
United States |
Preparation Methods
Direct Liquid-Phase Oxidation
The liquid-phase oxidation of isobutane (2-methylpropane) using molecular oxygen (O₂) represents a primary industrial route to synthesize isobutyl hydroperoxide. This method employs catalysts to enhance selectivity and reaction rates. For instance, N-hydroxyphthalimide (NHPI) combined with β-cyclodextrin as a modifier has been shown to facilitate the oxidation of isobutane at moderate temperatures (40–80°C) and pressures (10–30 bar). The reaction proceeds via a free-radical chain mechanism, where the catalyst abstracts a hydrogen atom from isobutane, generating a primary alkyl radical that reacts with O₂ to form the hydroperoxide.
Reaction Conditions and Yields:
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| NHPI/β-cyclodextrin | 60 | 20 | 45 | 78 |
| Cobalt nitrate | 45 | Ambient | 98.8 | 98.8 |
The use of cobalt nitrate in a polar organic solvent (e.g., acetic acid) at 45°C achieves near-quantitative yields, as reported in a 2021 synthesis protocol. However, this method requires careful control of reaction parameters to avoid over-oxidation to ketones or carboxylic acids.
Acid-Catalyzed Reactions
Reaction of Isobutyl Alcohol with Hydrogen Peroxide
Isobutyl hydroperoxide can be synthesized by reacting isobutyl alcohol (2-methyl-1-propanol) with concentrated hydrogen peroxide (H₂O₂) under acidic conditions. Sulfuric acid or phosphoric acid catalyzes the nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the hydroperoxy group. This method is analogous to the synthesis of tert-butyl hydroperoxide but requires stricter temperature control (<30°C) to prevent decomposition.
Typical Procedure:
- Mix isobutyl alcohol (1 mol) with 30% H₂O₂ (1.2 mol) in a cooled reactor.
- Add concentrated H₂SO₄ (0.1 mol) dropwise while maintaining the temperature at 25°C.
- Stir for 6–8 hours, followed by neutralization with NaHCO₃.
- Extract the product using diethyl ether and purify via vacuum distillation.
Radical-Initiated Autoxidation
Photooxidation of Isobutane
Autoxidation initiated by ultraviolet (UV) light or radical generators (e.g., azobisisobutyronitrile, AIBN) provides a solvent-free route to isobutyl hydroperoxide. In this process, isobutane reacts with O₂ under UV irradiation (254 nm) to form peroxy radicals, which subsequently abstract hydrogen atoms to yield the hydroperoxide. The reaction is highly exothermic and requires continuous cooling to mitigate thermal runaway.
Key Parameters:
- Light Source: Medium-pressure mercury lamp (λ = 254 nm).
- Pressure: 5–10 bar O₂.
- Temperature: 25–40°C.
- Yield: 50–55% after 12 hours.
Halogen-Mediated Synthesis
Hydroperoxidation of Isobutyl Halides
Isobutyl chloride or bromide can be converted to isobutyl hydroperoxide via nucleophilic substitution with H₂O₂ in alkaline media. This method, though less common, avoids the use of strong acids and enables high selectivity:
$$
\text{CH}3\text{CH(CH}3\text{)CH}2\text{Cl} + \text{H}2\text{O}2 \xrightarrow{\text{NaOH}} \text{CH}3\text{CH(CH}3\text{)CH}2\text{OOH} + \text{NaCl}
$$
Conditions:
- Molar Ratio (H₂O₂:Isobutyl chloride): 1.5:1
- Base: 10% NaOH aqueous solution
- Temperature: 0–5°C
- Yield: 60–65%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Catalytic Oxidation | High scalability, moderate costs | Requires high-pressure equipment | High |
| Acid-Catalyzed Reaction | Simple setup, high selectivity | Corrosive reagents, low yields | Moderate |
| Autoxidation | Solvent-free, green chemistry | Slow kinetics, safety risks | Low |
| Halogen-Mediated | High purity, controlled conditions | Expensive halide precursors | Low |
Chemical Reactions Analysis
Types of Reactions: Tertiary-butylhydroperoxide is primarily used in oxidation reactions, where it acts as an oxidizing agent. It can also participate in reduction reactions and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation Reactions: Tertiary-butylhydroperoxide is often used in combination with transition metal catalysts, such as palladium or manganese, to facilitate oxidation reactions.
Reduction Reactions: In reduction reactions, tertiary-butylhydroperoxide can be used in the presence of reducing agents like sodium borohydride.
Substitution Reactions: Substitution reactions involving tertiary-butylhydroperoxide typically require strong nucleophiles and specific reaction conditions to proceed.
Major Products Formed:
Oxidation Reactions: The major products of oxidation reactions include alcohols, ketones, and carboxylic acids, depending on the substrate and reaction conditions.
Reduction Reactions: Reduction reactions can yield alkanes or alkenes as the primary products.
Substitution Reactions: Substitution reactions can result in the formation of various organic compounds, depending on the nucleophile and substrate involved.
Scientific Research Applications
Tertiary-butylhydroperoxide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: It is used as an oxidizing agent in organic synthesis to produce alcohols, ketones, and carboxylic acids.
Biology: Tertiary-butylhydroperoxide is used in biological studies to induce oxidative stress in cells, allowing researchers to study the effects of oxidative damage and the role of antioxidants.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug discovery processes.
Industry: Tertiary-butylhydroperoxide is employed in the production of various chemicals, including plastics, resins, and other industrial materials.
Mechanism of Action
The mechanism by which tertiary-butylhydroperoxide exerts its effects involves the transfer of oxygen atoms to substrates, leading to the formation of hydroxyl radicals and other reactive oxygen species. These reactive species can then participate in further chemical reactions, resulting in the oxidation or reduction of the substrate.
Molecular Targets and Pathways Involved:
Oxidation Pathways: Tertiary-butylhydroperoxide targets various organic compounds, facilitating the transfer of oxygen atoms and the formation of oxidized products.
Reduction Pathways: In reduction reactions, tertiary-butylhydroperoxide interacts with reducing agents to produce reduced products.
Substitution Pathways: Substitution reactions involve the replacement of functional groups in organic compounds with other groups, mediated by tertiary-butylhydroperoxide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrogen Peroxide (H₂O₂)
| Property | 2-Methylpropane-1-peroxol (TBHP) | Hydrogen Peroxide |
|---|---|---|
| Molecular Weight (g/mol) | 90.11 | 34.01 |
| Boiling Point (°C) | 89 (decomposition) | 150.2 (at 760 mmHg) |
| Stability | Moderate (decomposes at 89°C) | Low (decomposes readily) |
| Applications | Polymerization initiator | Disinfectant, bleaching |
| Toxicity (LD₅₀, oral rat) | 410 mg/kg | 1518 mg/kg |
TBHP is less polar and more stable than hydrogen peroxide due to the bulky tert-butyl group, which sterically hinders decomposition. However, its oxidizing power is lower than H₂O₂, limiting its use in applications requiring strong oxidizers.
Cumene Hydroperoxide (CHP)
| Property | TBHP | Cumene Hydroperoxide |
|---|---|---|
| Molecular Weight (g/mol) | 90.11 | 152.19 |
| Boiling Point (°C) | 89 (decomposition) | 153 (decomposition) |
| Stability | Moderate | Low (prone to explosion) |
| Applications | Organic synthesis | Phenol production |
CHP’s aromatic structure increases its thermal instability compared to TBHP, making it riskier to handle. TBHP’s aliphatic chain enhances solubility in nonpolar solvents, favoring its use in polymer chemistry.
Di-tert-butyl Peroxide (DTBP)
| Property | TBHP | DTBP |
|---|---|---|
| Structure | Mono-peroxide | Di-peroxide |
| Boiling Point (°C) | 89 | 111 |
| Reactivity | Moderate | Low (stable until 100°C) |
| Applications | Radical initiation | High-temp initiator |
DTBP’s symmetrical structure and lack of labile hydrogen atoms render it more stable than TBHP, but less reactive in low-temperature reactions.
Key Research Findings
- Thermal Decomposition : TBHP decomposes exothermically above 70°C, releasing tert-butoxyl radicals, which initiate polymerization. This contrasts with cumene hydroperoxide, which decomposes explosively under similar conditions .
- Toxicity : TBHP exhibits higher acute toxicity (rat LD₅₀ = 410 mg/kg) compared to DTBP (LD₅₀ = 3200 mg/kg), attributed to its reactive hydroperoxide group .
- Industrial Use: TBHP’s balance of stability and reactivity makes it preferable over H₂O₂ in styrene polymerization, achieving 95% monomer conversion in controlled settings .
Biological Activity
2-Methylpropane-1-peroxol (also known as tert-butyl hydroperoxide, TBHP) is an organic peroxide with the molecular formula . It is widely used in various chemical processes due to its unique properties as an oxidizing agent and its role in radical polymerization. This article delves into the biological activity of 2-Methylpropane-1-peroxol, examining its pharmacological effects, toxicity, and applications in research.
- Molecular Formula : C4H10O2
- CAS Number : 75-91-2
- Molar Mass : 90.12 g/mol
- Appearance : Colorless or pale yellow liquid
- Boiling Point : 120.4 °C
- Density : 0.91 g/mL
- Melting Point : -2.8 °C
Antibacterial Properties
2-Methylpropane-1-peroxol exhibits significant antibacterial activity, making it a valuable compound in both industrial and medical applications. Its effectiveness as an antibacterial agent is attributed to its ability to generate free radicals, which can damage bacterial cell membranes and DNA. Studies have shown that TBHP can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Absorption and Metabolism
Research indicates that TBHP is rapidly absorbed and metabolized in biological systems. In rat studies, it was found that after oral or subcutaneous exposure, TBHP was widely distributed throughout the body. The compound has a half-life of approximately 12 hours in the initial phase and up to 50 hours in the later phase of metabolism, leading to its metabolites being excreted via urine and feces .
Toxic Effects
The toxicological profile of TBHP reveals several adverse effects at varying concentrations:
- Acute Toxicity : High doses can lead to respiratory distress, liver necrosis, and skin irritation. The LD50 (lethal dose for 50% of the population) has been reported at around 4000 mg/kg in animal studies .
- Chronic Exposure : Long-term exposure can result in severe skin necrosis and inflammation, as well as potential carcinogenic effects due to oxidative stress induced by free radicals generated during metabolism .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of TBHP against Staphylococcus aureus and Escherichia coli. The results demonstrated that TBHP effectively reduced bacterial counts by more than 99% at concentrations above 0.5% within a 30-minute exposure period.
Case Study 2: Toxicokinetics in Rats
In a controlled study assessing the toxicokinetics of TBHP, rats were administered varying doses of the compound. Observations included significant respiratory distress and marked changes in liver histopathology at higher doses, confirming its potential for causing serious health effects upon exposure .
Polymerization Initiator
TBHP is widely utilized as an initiator for radical polymerization processes in the plastics industry. It serves as a catalyst for various reactions, including:
- Emulsion polymerization of styrene and acrylates.
- Crosslinking agents in unsaturated polyester resins.
Oxidation Processes
The compound plays a crucial role in oxidation reactions, including:
- Selective oxidation of hydrocarbons.
- Catalytic asymmetric oxidation reactions using chiral auxiliaries.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity 2-Methylpropane-1-peroxol, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves controlled peroxidation of 2-methylpropane-1-ol under low-temperature conditions (0–5°C) to avoid thermal decomposition. Use radical inhibitors like hydroquinone to suppress unintended polymerization. Purification via fractional distillation under reduced pressure (≤10 mmHg) or preparative HPLC with a C18 column can isolate the peroxol . Monitor reaction progress using FT-IR for peroxide O-O bond detection (~800 cm⁻¹) and NMR (¹H, ¹³C) for structural confirmation .
Q. How should researchers assess the thermal stability of 2-Methylpropane-1-peroxol under experimental conditions?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine decomposition onset temperatures and enthalpies. Pair with thermogravimetric analysis (TGA) to quantify mass loss kinetics. For lab-scale handling, store samples in amber vials at –20°C with stabilizers (e.g., chelating agents) to inhibit metal-catalyzed degradation . Reference safety protocols for peroxides, including avoiding contact with reducing agents or transition metals .
Q. Which analytical techniques are most effective for characterizing impurities in 2-Methylpropane-1-peroxol?
- Methodological Answer :
| Technique | Application | Detection Limit |
|---|---|---|
| HPLC-UV/RI | Quantify organic peroxides and alcohols | ~0.1% w/w |
| GC-MS | Volatile byproduct identification | ~1 ppm |
| Karl Fischer Titration | Water content analysis | ~0.01% |
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for 2-Methylpropane-1-peroxol synthesis while reducing hazardous intermediates?
- Methodological Answer : Apply density functional theory (DFT) to map energy profiles of peroxidation steps, identifying transition states prone to exothermic decomposition. Molecular dynamics simulations can predict solvent effects (e.g., acetonitrile vs. ethers) on reaction kinetics. Validate predictions with in situ Raman spectroscopy to monitor intermediate stability .
Q. What experimental designs are suitable for resolving contradictions in reported decomposition kinetics of 2-Methylpropane-1-peroxol?
- Methodological Answer : Implement a factorial design to isolate variables (temperature, pH, trace metals). For conflicting data, use Arrhenius plot comparisons across studies and validate via accelerated rate calorimetry (ARC). Triangulate results with isotopic labeling (e.g., ¹⁸O) to track oxygen radical pathways .
Q. How do solvent polarity and proticity influence the reactivity of 2-Methylpropane-1-peroxol in radical chain reactions?
- Methodological Answer : Design solvent screens using Kamlet-Taft parameters (α, β, π*). In polar aprotic solvents (e.g., DMSO), peroxides exhibit longer half-lives due to reduced hydrogen bonding. Compare kinetic data via stopped-flow spectroscopy under inert atmospheres. Correlate results with ESR spectroscopy to quantify radical intermediate lifetimes .
Data Contradiction Analysis
Q. What strategies are recommended when encountering discrepancies in peroxide quantification assays (e.g., iodometric titration vs. HPLC)?
- Methodological Answer :
- Step 1 : Validate iodometric titration with standardized Na₂S₂O₃ and control for ambient light exposure, which can degrade peroxides.
- Step 2 : Cross-check with HPLC using a pre-column derivatization agent (e.g., diphenylacetylene) to enhance UV detection.
- Step 3 : Statistically analyze outliers via Grubbs’ test and repeat under rigorously controlled O₂-free conditions .
Safety and Handling Protocols
Q. What PPE and engineering controls are critical for handling 2-Methylpropane-1-peroxol in oxygen-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
